Product packaging for 5-phenyl-1-(phenylsulfonyl)-1H-pyrazole(Cat. No.:)

5-phenyl-1-(phenylsulfonyl)-1H-pyrazole

Cat. No.: B3460169
M. Wt: 284.3 g/mol
InChI Key: NQHATFVVHBIPLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenyl-1-(phenylsulfonyl)-1H-pyrazole is a chemical compound For Research Use Only (RUO), intended solely for laboratory research and not for diagnostic, therapeutic, or any other human or veterinary use. Research Applications and Value: This compound belongs to the class of 1-(phenylsulfonyl)-1H-pyrazole derivatives, which are prominent scaffolds in medicinal chemistry and drug discovery . The pyrazole core is a privileged structure found in numerous biologically active molecules . Specifically, 1-(phenylsulfonyl)-1H-pyrazole derivatives can serve as key intermediates in the temperature-controlled divergent synthesis of more complex pyrazole-based structures, enabling access to both 1H-pyrazoles and their 1-tosyl derivatives from common starting materials . This makes them valuable building blocks for creating chemical libraries for biological screening. Pharmacological Relevance: Pyrazole derivatives, particularly those incorporating a sulfonyl moiety, are extensively studied for their diverse pharmacological activities . Research indicates that such compounds can exhibit analgesic, antibacterial, anti-inflammatory, and anticancer properties . The presence of the phenylsulfonyl group is a feature of significant interest, as it is known to often confer optimal inhibitory potency in certain enzyme targets, such as cyclooxygenase-2 (COX-2) . Consequently, this compound is of high interest for researchers developing new therapeutic agents, especially in the realm of anti-inflammatory and analgesic drugs . Chemical Properties and Synthesis: Modern synthetic approaches for related pyrazole derivatives emphasize green chemistry principles, utilizing solvent-switchable, metal-free, and oxidant-free electrophilic cyclization strategies to achieve the desired products in moderate to excellent yields . These methods highlight the relevance of such compounds in contemporary sustainable chemistry research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12N2O2S B3460169 5-phenyl-1-(phenylsulfonyl)-1H-pyrazole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(benzenesulfonyl)-5-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c18-20(19,14-9-5-2-6-10-14)17-15(11-12-16-17)13-7-3-1-4-8-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHATFVVHBIPLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Phenyl 1 Phenylsulfonyl 1h Pyrazole and Its Analogues

Precursor Synthesis and Starting Material Considerations

The successful synthesis of the target pyrazole (B372694) derivatives is highly dependent on the availability and purity of the precursor materials. Key starting materials for the construction of the 1-sulfonyl-1H-pyrazole core include sulfonyl hydrazides, 1,3-dicarbonyl compounds, and enaminones.

Sulfonyl Hydrazides: Aryl or alkyl sulfonyl hydrazides are crucial precursors that introduce the sulfonyl group at the N1 position of the pyrazole ring. These can be synthesized from the corresponding sulfonyl chlorides by reaction with hydrazine (B178648) hydrate. A variety of substituted sulfonyl hydrazides are commercially available or can be readily prepared, allowing for structural diversity in the final products.

1,3-Dicarbonyl Compounds: These compounds, such as pentane-2,4-dione and its derivatives, are common precursors for the synthesis of the pyrazole ring. nih.gov The reaction with hydrazine derivatives is a classical and widely used method for pyrazole synthesis. google.com For the synthesis of 5-phenyl substituted pyrazoles, a 1,3-dicarbonyl compound bearing a phenyl group, such as 1-phenylbutane-1,3-dione, is a suitable starting material.

Enaminones: Enaminones are versatile building blocks in heterocyclic synthesis due to their dual nucleophilic and electrophilic character. researchgate.netnih.gov They can be synthesized by the condensation of 1,3-dicarbonyl compounds with amines or by the reaction of ketones with dimethylformamide dimethyl acetal (DMF-DMA). scirp.org Enaminones serve as valuable precursors for the regioselective synthesis of N-sulfonyl pyrazoles. researchgate.net

The selection of appropriate starting materials with desired substituents is a critical consideration for the synthesis of specific analogues of 5-phenyl-1-(phenylsulfonyl)-1H-pyrazole.

Direct Cyclization Approaches to Pyrazole Ring Formation

Direct cyclization methods are among the most common strategies for constructing the pyrazole ring. These approaches typically involve the reaction of a hydrazine derivative with a suitable three-carbon synthon.

The condensation of sulfonyl hydrazines with 1,3-dicarbonyl compounds is a well-established method for the synthesis of N-sulfonylated pyrazoles. researchgate.netrsc.org This reaction generally proceeds under acidic or basic conditions and provides a straightforward route to a wide range of substituted pyrazoles. google.com The regioselectivity of the reaction can sometimes be a challenge, depending on the substitution pattern of the 1,3-dicarbonyl compound.

Similarly, the reaction of sulfonyl hydrazines with enaminones offers an efficient pathway to N-sulfonyl pyrazoles. researchgate.net This method often exhibits high regioselectivity and can be promoted by various catalysts. For instance, a strategy for the rapid synthesis of 3-substituted N-sulfonyl pyrazoles involves the p-TSA-promoted cyclization of sulfonyl hydrazines with N,N-dimethyl enaminones. researchgate.net

A transition-metal-free, three-component reaction of sulfonyl hydrazides, 1,3-diketones, and sodium sulfinates has been developed for the de novo synthesis of sulfonated pyrazoles under mild conditions. nih.govacs.org This method allows for the one-step synthesis of pyrazoles bearing two different sulfonyl groups.

[3+2] Cycloaddition reactions are a powerful tool for the construction of five-membered heterocyclic rings like pyrazoles. organic-chemistry.orgrsc.org This approach involves the reaction of a 1,3-dipole with a dipolarophile. In the context of N-sulfonyl pyrazole synthesis, this can involve the reaction of a diazo compound (as the 1,3-dipole) with an alkyne or alkene.

An alternative [3+2] cycloaddition strategy involves the reaction of sulfonyl hydrazides with suitable partners. For example, a novel strategy for the synthesis of 3-trifluoromethylpyrazoles involves a three-component coupling of 2-bromo-3,3,3-trifluoropropene, aldehydes, and sulfonyl hydrazides, proceeding through a [3+2] cycloaddition. rsc.org Additionally, an iodine-catalyzed [3+2] cycloaddition/ring-opening reaction of 1,1-diacylcyclopropanes with sulfonyl hydrazides has been reported to yield structurally diverse, fully substituted pyrazoles with high regioselectivity. researchgate.net

These cycloaddition methods provide access to a wide range of substituted pyrazoles, often with good control over regioselectivity and functional group tolerance. nih.gov

Transition-Metal-Free Synthetic Protocols

The development of transition-metal-free synthetic methods is an area of increasing interest in green chemistry. Several such protocols have been established for the synthesis of N-sulfonylated pyrazoles, offering advantages such as reduced cost and toxicity.

Molecular iodine has emerged as an efficient and environmentally benign catalyst for various organic transformations, including the synthesis of heterocyclic compounds. rsc.orgnih.gov In the context of N-sulfonyl pyrazole synthesis, iodine can catalyze multicomponent reactions to afford highly substituted pyrazoles.

A one-pot, iodine-catalyzed multicomponent reaction has been developed for the selective preparation of 5-amino-4-(arylselanyl)-1H-pyrazoles from benzoylacetonitriles, arylhydrazines, and diaryl diselenides. beilstein-journals.orgnih.govsemanticscholar.org Another iodine-catalyzed method involves the reaction of sulfonyl hydrazides, 1,3-dicarbonyl compounds, and sodium sulfite to produce sulfonated pyrazoles. rsc.org This reaction proceeds through the in situ generation of sulfonyl iodide. mdpi.com

The following table summarizes representative examples of molecular iodine-catalyzed synthesis of pyrazole derivatives:

Starting Material 1Starting Material 2Starting Material 3CatalystProductReference
BenzoylacetonitrileArylhydrazineDiaryl diselenideI₂5-Amino-4-(arylselanyl)-1H-pyrazole beilstein-journals.org
Sulfonyl hydrazide1,3-Dicarbonyl compoundSodium sulfiteI₂Sulfonated pyrazole rsc.org
1,1-DiacylcyclopropaneSulfonyl hydrazideI₂Fully substituted pyrazole researchgate.net

Brønsted Acid-Promoted Cyclizations (e.g., p-TSA)

Brønsted acids, such as p-toluenesulfonic acid (p-TSA), are effective catalysts for various acid-catalyzed reactions, including cyclization and condensation reactions. nih.gov In the synthesis of N-sulfonyl pyrazoles, p-TSA has been successfully employed to promote the cyclization of sulfonyl hydrazines with enaminones. researchgate.net This method provides a rapid and efficient route to 3-substituted N-sulfonyl pyrazoles, achieving both the formation of the pyrazole ring and the retention of the sulfonyl group. researchgate.net

The use of p-TSA offers a mild and metal-free alternative for the synthesis of these important heterocyclic compounds.

Electrochemical Methods for Sulfonated Pyrazoles

Electrochemical synthesis has emerged as a powerful and environmentally friendly approach for the preparation of sulfonated pyrazoles. These methods offer mild reaction conditions, avoid the need for external chemical oxidants, and can often be performed at room temperature. nih.govresearchgate.net

One established electrochemical strategy involves the reaction of enaminones with sulfonyl hydrazides. researchgate.net This process operates under metal-free and exogenous-oxidant-free conditions. The reaction proceeds through a cascade mechanism involving intermolecular condensation, radical-radical cross-coupling sulfonylation, and subsequent pyrazole annulation. researchgate.net By carefully selecting the electrochemical reaction conditions, this method can be adapted to produce a variety of polysubstituted sulfonated pyrazoles.

Another electrochemical approach utilizes pyrazolones and sodium sulfites. nih.gov This dual-catalyzed method, employing both electricity and an iodide catalyst, proceeds smoothly under external oxidant-free conditions to yield sulfonated pyrazoles. nih.gov A typical setup for this reaction involves an undivided three-necked flask equipped with a carbon rod anode and a platinum plate cathode. The reaction is carried out at a constant current in a solvent system such as acetonitrile and water. nih.gov

Oxidative Cross-Coupling Strategies

Oxidative cross-coupling reactions represent another important avenue for the synthesis of pyrazole derivatives. These methods often involve the formation of carbon-nitrogen and nitrogen-nitrogen bonds in a single operation, leading to a high degree of atom economy.

Copper-catalyzed relay oxidation is one such strategy that has been successfully employed for the synthesis of substituted pyrazoles. This process can involve the cascade reaction of oxime acetates, amines, and aldehydes. nih.gov The mechanism includes copper-promoted cleavage of N-O bonds, followed by the formation of C-C, C-N, and N-N bonds to generate a pyrazoline intermediate. Subsequent oxidative dehydrogenation, often facilitated by a copper-oxygen system, yields the aromatic pyrazole ring. nih.gov

Ruthenium(II)-catalyzed oxidative C-N coupling provides another pathway for the intramolecular synthesis of tri- and tetrasubstituted pyrazoles. This method utilizes molecular oxygen as a green oxidant and demonstrates excellent reactivity and functional group tolerance. nih.gov While not explicitly detailed for this compound, these oxidative strategies highlight the potential for forming the pyrazole core through direct C-H functionalization and subsequent cyclization pathways.

Functional Group Tolerance and Substrate Scope in Synthesis

The tolerance of various functional groups is a critical aspect of synthetic methodologies, as it allows for the preparation of a diverse range of analogues. In the synthesis of 1-tosyl-1H-pyrazoles, which are close structural analogues of this compound, a broad functional group tolerance has been demonstrated. mdpi.com

A temperature-controlled divergent synthesis approach has shown that the reaction accommodates a wide array of substituents on the phenyl rings of the starting materials. This includes both electron-donating and electron-withdrawing groups. For instance, substrates bearing methyl, chloro, and bromo groups on the phenyl rings have been successfully converted to the corresponding 1-tosyl-1H-pyrazoles in good to excellent yields. mdpi.com The synthesis of N-(5-phenyl-1H-pyrazol-3-yl)benzenesulfonamide derivatives also showcases tolerance for various substituents on the benzenesulfonamide moiety. researchgate.net

The following table illustrates the scope of substrates used in the synthesis of various 1-tosyl-1H-pyrazole analogues, demonstrating the method's functional group tolerance.

EntryR1 SubstituentR2 SubstituentProductYield (%)
1Phenyl4-Methylphenyl5-phenyl-3-(p-tolyl)-1-tosyl-1H-pyrazole94
2Phenyl4-Chlorophenyl3-(4-chlorophenyl)-5-phenyl-1-tosyl-1H-pyrazole92
3Phenyl4-Bromophenyl3-(4-bromophenyl)-5-phenyl-1-tosyl-1H-pyrazole93
4Phenyl3-Methylphenyl5-phenyl-3-(m-tolyl)-1-tosyl-1H-pyrazole95
54-MethoxyphenylPhenyl5-(4-methoxyphenyl)-3-phenyl-1-tosyl-1H-pyrazole94

Data sourced from a temperature-controlled synthesis of 1-tosyl-1H-pyrazoles, which are structural analogues. mdpi.com

Optimization of Reaction Conditions (Solvent, Temperature, Time)

The optimization of reaction conditions is crucial for maximizing product yield and purity. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and reaction time.

In the context of synthesizing 1-tosyl-1H-pyrazoles, temperature has been identified as a critical factor that can influence the reaction pathway. mdpi.com For instance, in a particular method, conducting the reaction at 95 °C in an ionic liquid ([HDBU][OAc]) for 12 hours under air afforded the desired 1-tosyl-1H-pyrazole in high yield. mdpi.com In contrast, lowering the temperature could favor the formation of the non-sulfonated pyrazole.

The choice of solvent also plays a significant role. While ionic liquids have proven effective, other solvents such as ethanol can also be used. mdpi.com For the synthesis of related sulfonamide pyrazole derivatives, a combination of solvents like tetrahydrofuran (THF) and acetonitrile (CH3CN) for the initial steps, followed by ethanol for the cyclization and dichloromethane (DCM) for the final sulfonylation, has been reported. researchgate.net

The following table summarizes the optimization of reaction conditions for a model synthesis of 5-phenyl-1H-tetrazole, highlighting the impact of solvent and temperature on yield. While not the exact target compound, it provides a relevant example of the optimization process.

EntrySolventTemperature (°C)Time (h)Yield (%)
1Solvent-free10060
2AcetonitrileReflux100
3THFReflux100
4EthanolReflux1050
5DioxaneReflux100
6Ethyl AcetateReflux100
7DMF1301080

Data adapted from the optimization for the synthesis of a related heterocyclic compound. researchgate.net

Scalability of Synthetic Protocols

The ability to scale up a synthetic protocol from the laboratory bench to a larger, potentially industrial, scale is a key consideration. This requires the methodology to be robust, efficient, and practical for larger quantities.

Electrochemical methods for the synthesis of sulfonated pyrazoles have demonstrated good scalability. For example, the electrochemical synthesis from enaminones and sulfonyl hydrazides has been successfully performed on a gram scale, indicating the efficiency and practicability of this strategy for producing larger quantities of the product. researchgate.net

Similarly, a temperature-controlled synthesis of 1-tosyl-1H-pyrazoles has also been shown to be scalable. A gram-scale synthesis of 3,5-diphenyl-1-tosyl-1H-pyrazole was successfully carried out, yielding the product in high purity and yield, further supporting the practical application of this method. nih.gov The synthesis of N-(5-phenyl-1H-pyrazol-3-yl)benzenesulfonamide derivatives has also been described in a general synthetic procedure, implying its potential for scale-up. researchgate.net These examples suggest that the synthetic routes leading to this compound and its analogues are amenable to larger-scale production.

Mechanistic Investigations of Pyrazole Annulation and Functionalization Reactions

Proposed Reaction Pathways and Intermediates

The construction of the pyrazole (B372694) ring typically involves the condensation of a hydrazine (B178648) derivative with a 1,3-bifunctional compound. The most common pathway for synthesizing N-sulfonylated pyrazoles is the Knorr pyrazole synthesis, which utilizes a sulfonyl hydrazine and a 1,3-dicarbonyl compound. chemicalbook.comyoutube.com

For the synthesis of 5-phenyl-1-(phenylsulfonyl)-1H-pyrazole, the reaction would involve phenylsulfonylhydrazine and a 1,3-dicarbonyl compound such as 1-phenyl-1,3-butanedione. The proposed reaction pathway proceeds through several key intermediates:

Hydrazone Formation : The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the sulfonyl hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by dehydration to form a hydrazone intermediate. youtube.comsci-hub.se The regioselectivity of this initial attack can be influenced by the electronic and steric nature of the substituents on the diketone.

Cyclization to Pyrazoline : The newly formed hydrazone undergoes an intramolecular nucleophilic attack. The remaining free amino group attacks the second carbonyl group, leading to a cyclic hemiaminal intermediate, which then dehydrates to form a pyrazoline. sci-hub.senih.gov In some syntheses, the pyrazoline is a stable, isolable intermediate. nih.govorganic-chemistry.org

Aromatization : The final step is the aromatization of the pyrazoline ring to yield the stable pyrazole. This typically occurs via an elimination reaction, which re-establishes the aromatic π-system. organic-chemistry.orgresearchgate.net

An alternative pathway involves the 1,3-dipolar cycloaddition of diazo compounds with alkynes. nih.gov For instance, a diazo compound can react with a substituted alkyne in the presence of a catalyst to form the pyrazole ring directly. nih.gov Another approach is the reaction of α,β-unsaturated ketones (chalcones) with hydrazines, which first form pyrazolines via Michael addition followed by cyclocondensation, and are then oxidized to pyrazoles. nih.govresearchgate.net

A plausible reaction mechanism starting from an N,N-dimethyl enaminone and a sulfonyl hydrazine suggests the initial condensation to form intermediate 7 , which, after protonation, leads to intermediate 8 . This intermediate then undergoes intramolecular nucleophilic cyclization to generate the pyrazoline 9 . sci-hub.se

Table 1: Key Intermediates in Sulfonyl Pyrazole Synthesis

Intermediate Type General Structure/Description Role in Pathway Reference
Sulfonyl Hydrazone R-SO₂-NH-N=C(R')-CH₂-C(=O)R" Initial product of condensation between sulfonyl hydrazine and 1,3-dicarbonyl. sci-hub.se
Pyrazoline A 4,5-dihydro-1H-pyrazole ring system. Cyclic intermediate formed via intramolecular cyclization of the hydrazone. nih.govorganic-chemistry.org
Enol Form C(OH)=CH- Tautomer of the 1,3-dicarbonyl or hydrazone intermediate, which can facilitate cyclization. mdpi.com
Hemiaminal C(OH)(NHR)- Unstable cyclic intermediate preceding pyrazoline formation. mdpi.com

Role of Catalysts and Reagents in Reaction Mechanism

Catalysts and reagents play a pivotal role in directing the course and efficiency of pyrazole synthesis. Their function ranges from enhancing the electrophilicity or nucleophilicity of reactants to facilitating the final aromatization step.

Acid Catalysis : Acids like p-toluenesulfonic acid (p-TSA) are commonly used. sci-hub.se They catalyze the reaction by protonating the carbonyl oxygen of the 1,3-dicarbonyl compound, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the weakly nucleophilic sulfonyl hydrazine. sci-hub.serrbdavc.org

Base Catalysis : Bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium bicarbonate (NaHCO₃) can facilitate the reaction by deprotonating the hydrazine, increasing its nucleophilicity. nih.govrsc.org They can also promote the final elimination step during aromatization by abstracting a proton. nih.gov

Metal Catalysis : Various transition metals, including copper, rhodium, and zinc, have been employed. Copper(I) iodide (CuI) can mediate the electrophilic cyclization of α,β-alkynic hydrazones. acs.orgresearchgate.net Rhodium catalysts have been used in cascade reactions involving the addition of hydrazines to alkynes. organic-chemistry.org Yan et al. reported a NaCoMo-based inorganic framework that showed high efficiency in the condensation and cyclization of sulfonyl hydrazides and 1,3-diketones. mdpi.com

Oxidizing/Specialty Reagents : In many syntheses, specific reagents are required to drive the reaction. Molecular iodine (I₂) is often used, sometimes in combination with an oxidant like tert-butyl hydroperoxide (TBHP). mdpi.comrsc.org In these cases, iodine can act as a Lewis acid or participate in radical pathways. For instance, in a tandem C(sp²)-H sulfonylation and pyrazole annulation, I₂/TBHP is used to generate a sulfonyl radical. mdpi.comresearchgate.net In other cases, an oxidant is required for the aromatization of a pyrazoline intermediate to the final pyrazole. nih.govorganic-chemistry.org

Table 2: Catalysts and Reagents in Sulfonyl Pyrazole Synthesis

Catalyst/Reagent Type Proposed Role in Mechanism Reference
p-Toluenesulfonic acid (p-TSA) Acid Catalyst Protonates carbonyl, increasing electrophilicity. sci-hub.se
Copper(I) Iodide (CuI) Metal Catalyst Mediates electrophilic cyclization. acs.orgresearchgate.net
Molecular Iodine (I₂) Catalyst/Reagent Acts as Lewis acid; promotes radical formation; oxidant. mdpi.comrsc.org
tert-Butyl hydroperoxide (TBHP) Oxidant Co-initiator in radical reactions. mdpi.comresearchgate.net
Sodium Bicarbonate (NaHCO₃) Base Catalyst Deprotonates hydrazine; promotes elimination. mdpi.comrsc.org

Intramolecular Cyclization and Aromatization Sequences

The intramolecular cyclization and subsequent aromatization are the defining steps that create the stable heterocyclic pyrazole ring.

The process begins after the initial formation of a linear hydrazone from the condensation of the sulfonyl hydrazine and the 1,3-dicarbonyl precursor. sci-hub.se The key cyclization step involves the terminal nitrogen of the hydrazone moiety acting as an intramolecular nucleophile, attacking the remaining electrophilic carbonyl carbon. sci-hub.senih.gov This ring-closing reaction forms a five-membered cyclic intermediate, typically a hydroxyl-pyrazoline (a hemiaminal). nih.govmdpi.com

The final and irreversible step is aromatization, which drives the reaction equilibrium towards the product. This can proceed via two main sequences:

Dehydration : The hydroxyl-pyrazoline intermediate readily eliminates a molecule of water to form a double bond within the ring, resulting in the aromatic pyrazole. nih.govmdpi.com This is a common pathway in acid- or base-catalyzed reactions.

Oxidative Aromatization : If the intermediate is a stable pyrazoline (lacking a leaving group like -OH), an external oxidizing agent is required to remove two hydrogen atoms, thereby forming the pyrazole ring. nih.govresearchgate.net A proposed mechanism for this involves the protonation of the C=N double bond in the pyrazoline, followed by the loss of hydrogen atoms from C3 and C4 to form a new double bond and subsequent loss of a proton from the nitrogen atom to yield the aromatic ring. researchgate.net In other syntheses, such as those starting from enaminones, aromatization can occur through the elimination of a different leaving group, such as dimethylamine. sci-hub.se

Electrophilic and Nucleophilic Processes in Pyrazole Formation

The synthesis of the pyrazole ring is fundamentally a sequence of nucleophilic and electrophilic interactions. nih.govnih.gov The primary mechanism involves the sulfonyl hydrazine acting as a bidentate nucleophile and the 1,3-dicarbonyl compound serving as a dielectrophile. nih.govmdpi.com

The process unfolds as follows:

Initial Nucleophilic Attack : The reaction commences with the nucleophilic nitrogen of the sulfonyl hydrazine attacking one of the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound. youtube.comnih.gov The choice of which nitrogen attacks first (in unsymmetrical hydrazines) and which carbonyl is attacked can determine the final regiochemistry of the product. nih.gov

Intramolecular Nucleophilic Cyclization : Following the formation of the hydrazone, the second nitrogen atom of the hydrazine derivative performs an intramolecular nucleophilic attack on the second electrophilic carbonyl carbon, leading to ring closure. sci-hub.se

Electrophilic Cyclization : An alternative strategy involves the electrophilic cyclization of α,β-alkynic hydrazones. In this method, a catalyst, such as copper(I) iodide, activates the alkyne group, making it susceptible to attack by the nucleophilic nitrogen of the hydrazone. This process is described as a 5-endo-dig cyclization. acs.orgresearchgate.net

Once formed, the pyrazole ring itself exhibits distinct electronic characteristics. The ring is considered electron-rich and aromatic. chemicalbook.compharmaguideline.com Electrophilic substitution reactions, such as halogenation or nitration, preferentially occur at the C4 position, as attack at C3 or C5 would disrupt the aromatic system and lead to a highly unstable positively charged azomethine intermediate. chemicalbook.comrrbdavc.orgpharmaguideline.com Conversely, the C3 and C5 positions are electron-deficient due to the adjacent nitrogen atoms, making them susceptible to nucleophilic attack, though this reactivity is less common than electrophilic substitution at C4. nih.govnih.govpharmaguideline.com

Radical Processes in Sulfonyl Pyrazole Synthesis

While many pyrazole syntheses proceed through ionic (nucleophilic/electrophilic) pathways, several modern methods utilize radical mechanisms, particularly for synthesizing sulfonyl-substituted pyrazoles. organic-chemistry.orgacs.org

One prominent radical pathway involves a tandem C-H sulfonylation and pyrazole annulation. rsc.orgresearchgate.netresearchgate.net A proposed mechanism for the synthesis of 4-sulfonyl pyrazoles from enaminones and sulfonyl hydrazines is initiated by the generation of radicals from the interaction of molecular iodine and TBHP. mdpi.comrsc.org

Radical Generation : A tert-butoxy (B1229062) radical (t-BuO•) is formed.

Sulfonyl Radical Formation : The t-BuO• radical abstracts a hydrogen from the tosyl hydrazine, which then undergoes nitrogen extrusion to form a sulfonyl radical (R-SO₂•). rsc.org

Radical Addition : This sulfonyl radical adds to the C=C double bond of the enaminone, creating a new carbon-centered radical intermediate. rsc.org

Cascade to Product : This intermediate then undergoes further steps, including reaction with iodine, elimination, hydrolysis, and finally condensation with another molecule of sulfonyl hydrazine, followed by intramolecular cyclization and dehydration to yield the 4-sulfonyl pyrazole product. rsc.orgresearchgate.net

Another documented radical process is the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones. This reaction is initiated by the formation of a hydrazonyl radical, which then undergoes cyclization to form the pyrazole ring. organic-chemistry.org Similarly, visible-light photoredox catalysis can be used to generate radicals from hydrazones, which then react with Michael acceptors or α-bromo ketones in a tandem radical addition/intramolecular cyclization sequence to afford pyrazoles. organic-chemistry.org These radical-based methods offer alternative pathways that can provide access to substitution patterns that are difficult to achieve through traditional ionic reactions. researchgate.net

Advanced Structural Elucidation and Conformational Analysis

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. In the absence of a specific study for 5-phenyl-1-(phenylsulfonyl)-1H-pyrazole, the analysis of its structural analogues provides critical insights into its expected molecular geometry and crystal packing.

The molecular geometry of N-sulfonylated pyrazoles is defined by the spatial relationship between the pyrazole (B372694) ring, the phenyl substituent, and the phenylsulfonyl group. Studies on related compounds, such as 5-pentyl-4-phenylsulfonyl-1H-pyrazol-3-ol , reveal that the pyrazole ring typically maintains a high degree of planarity. In one such study, the maximum deviation from the mean plane of the pyrazole ring was found to be a mere 0.005 Å.

Bond lengths and angles are generally within standard ranges and are comparable to other pyrazole derivatives. For instance, in the keto-tautomer 5-isobutyl-4-phenylsulfonyl-1H-pyrazol-3(2H)-one , the C=O bond lengths were determined to be 1.267(2) Å and 1.254(2) Å for two independent molecules in the asymmetric unit, confirming its keto form. The geometry around the sulfur atom in the phenylsulfonyl moiety is consistently found to be tetrahedral.

Table 1: Selected Bond Parameters in a Related Pyrazole Derivative Data presented for 5-isobutyl-4-phenylsulfonyl-1H-pyrazol-3(2H)-one, a structural analogue.

ParameterMolecule A (Å)Molecule B (Å)
C=O1.267 (2)1.254 (2)
S-O11.433 (1)1.432 (1)
S-O21.436 (1)1.438 (1)
S-N--
S-C(phenyl)1.761 (2)1.765 (2)

Note: The table is interactive. Users can sort columns by clicking on the headers.

In the case of 5-pentyl-4-phenylsulfonyl-1H-pyrazol-3-ol , the dihedral angle between the mean planes of the pyrazole and phenyl rings is 79.09 (5)°. Similarly, for 5-isobutyl-4-phenylsulfonyl-1H-pyrazol-3(2H)-one , these angles were found to be 83.63 (11)° and 70.07 (12)° for the two independent molecules. This near-orthogonal arrangement is a common feature, minimizing steric hindrance between the substituents. The significant twist between the pyrazole and the phenylsulfonyl rings suggests limited electronic conjugation between these two moieties.

The packing of molecules within the crystal lattice is governed by a network of non-covalent interactions. In N-sulfonylated pyrazoles that contain hydrogen bond donors (like N-H or O-H groups), hydrogen bonding is a dominant organizational force. For example, in the crystal structure of 5-pentyl-4-phenylsulfonyl-1H-pyrazol-3-ol , molecules form dimers through pairs of intermolecular N—H···O and O—H···N hydrogen bonds, creating distinct ring motifs.

Weaker interactions, such as C-H···O and C-H···π interactions, also play a crucial role in stabilizing the crystal structure. C-H···π interactions, where a C-H bond points towards the electron-rich face of an aromatic ring, are observed in the packing of these derivatives. Intermolecular C-H···O hydrogen bonds are also frequently observed, linking molecules into extended two-dimensional networks. These collective interactions define the final supramolecular architecture.

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for confirming the covalent structure of molecules in solution. For This compound , ¹H and ¹³C NMR spectra would provide definitive evidence for its constitution. Based on data from analogous pyrazole derivatives, a characteristic pattern of signals can be predicted.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazole ring, the phenyl substituent, and the phenylsulfonyl group. The pyrazole protons typically appear as doublets in the aromatic region. The protons of the two phenyl rings would create a set of complex multiplets.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The signals for the carbon atoms of the pyrazole ring are characteristic, as are the signals for the phenyl and phenylsulfonyl carbons. The chemical shifts are influenced by the electronic environment of each carbon atom.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Groups Based on typical values for related pyrazole and phenylsulfonyl compounds.

GroupNucleusPredicted Chemical Shift (δ, ppm)
Pyrazole-H¹H6.5 - 8.0
Aromatic-H (Phenyl rings)¹H7.2 - 8.5
Pyrazole-C¹³C110 - 155
Aromatic-C (Phenyl rings)¹³C120 - 145

Note: The table is interactive. Users can sort columns by clicking on the headers.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of This compound would be dominated by absorptions from the sulfonyl (SO₂) group and the aromatic rings.

The key diagnostic peaks would include:

SO₂ Stretching: Strong, characteristic asymmetric and symmetric stretching vibrations for the sulfonyl group, typically appearing in the ranges of 1300-1360 cm⁻¹ and 1150-1190 cm⁻¹, respectively.

Aromatic C=C Stretching: Multiple sharp bands of variable intensity in the 1400-1600 cm⁻¹ region.

Aromatic C-H Stretching: Signals appearing above 3000 cm⁻¹.

C-N Stretching: Vibrations for the pyrazole ring C-N bonds would be found in the fingerprint region (typically 1100-1300 cm⁻¹).

These characteristic bands allow for rapid confirmation of the presence of the core functional groups of the molecule.

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For This compound (Molecular Formula: C₁₅H₁₂N₂O₂S), high-resolution mass spectrometry (HRMS) would provide an exact mass measurement consistent with this formula.

The mass spectrum would show a prominent molecular ion peak [M]⁺ or, more commonly in modern techniques like electrospray ionization (ESI), a protonated molecular peak [M+H]⁺. The fragmentation pattern would likely involve the characteristic cleavage of the N-S bond, leading to fragments corresponding to the phenylsulfonyl cation ([C₆H₅SO₂]⁺) and the phenylpyrazole moiety, or the loss of SO₂. This fragmentation data provides valuable corroborating evidence for the proposed structure.

Theoretical and Computational Analysis of this compound

Following a comprehensive search of available scientific literature, specific theoretical and computational studies detailing the properties of the compound This compound are not presently available. While extensive research exists on the computational analysis of various pyrazole derivatives, data pertaining to the precise molecule requested—including its optimized geometry, electronic structure, and reactivity descriptors—could not be retrieved.

Computational chemistry is a significant field for studying pyrazole derivatives, offering insights into their molecular behavior and potential applications. eurasianjournals.com Methodologies such as Density Functional Theory (DFT) are commonly employed to investigate the structural and electronic properties of this class of compounds. researchgate.net These studies typically involve:

Geometry Optimization: Calculating the most stable three-dimensional structure of the molecule to understand its conformation.

Electronic Structure Analysis: Examining molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to predict chemical reactivity and electronic transitions. researchgate.net

Reactivity Descriptors: Determining global reactivity parameters like chemical hardness and electronegativity from HOMO and LUMO energies to quantify the molecule's reactive nature. researchgate.net

Molecular Electrostatic Potential (MESP): Mapping the electrostatic potential to identify regions susceptible to electrophilic and nucleophilic attack.

Although these techniques are frequently applied to pyrazoles, the specific results and data tables for this compound are not documented in the available literature. Research has been published on analogous structures, such as other substituted phenyl-pyrazole derivatives, but this data is not directly transferable due to the sensitive dependence of computational results on the exact molecular structure. nih.govmdpi.com

Therefore, a detailed article with specific data tables for the requested sections cannot be generated at this time. Further experimental or computational research would be required to produce the specific findings for this compound.

Theoretical and Computational Chemistry Studies

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

Currently, there is a notable absence of specific molecular dynamics (MD) simulation studies for 5-phenyl-1-(phenylsulfonyl)-1H-pyrazole in the published scientific literature. MD simulations are powerful computational methods used to analyze the physical movements of atoms and molecules over time. Such studies would be invaluable for understanding the conformational flexibility of the this compound structure.

The linkage between the pyrazole (B372694) core, the phenyl group at the 5-position, and the phenylsulfonyl group at the 1-position allows for significant rotational freedom. MD simulations could map the energy landscape associated with these rotations, identifying low-energy, stable conformations that the molecule is likely to adopt. This conformational landscape is critical as it dictates how the molecule can orient itself to interact with biological targets.

In Silico Prediction of Molecular Interactions and Binding Affinity

In silico methods, particularly molecular docking, are fundamental in predicting how a ligand might interact with a protein's binding site. For pyrazole derivatives, these techniques have been widely applied to screen for potential biological activities. nih.govijfmr.com The general approach involves computationally placing the ligand into the active site of a target protein and evaluating the potential binding modes and affinities. mdpi.com

While specific molecular docking studies targeting this compound are not extensively documented, the broader class of pyrazole-containing compounds has been the subject of numerous in silico screening campaigns against various molecular targets. These targets often include enzymes that are critical in disease pathways, such as protein kinases in cancer or enzymes essential for microbial survival. nih.govarabjchem.orgnih.gov

For instance, studies on other pyrazole derivatives have explored their potential as inhibitors of receptor tyrosine kinases and other protein kinases by employing flexible ligand docking approaches. nih.gov These simulations calculate a binding energy, which provides an estimate of the ligand's affinity for the target. Although specific data for this compound is not available, a hypothetical docking study would involve preparing the 3D structure of the compound and docking it into the active site of a selected protein target. The resulting binding affinity would indicate its potential as an inhibitor.

Table 1: Representative Molecular Targets for Pyrazole Derivatives in Docking Studies

Protein Target FamilySpecific Example(s)Associated Disease(s)
Protein KinasesVEGFR-2, Aurora A, CDK2, BRAF(V600E)Cancer nih.govnih.gov
Estrogen Receptor Alpha (ERα)ERαBreast Cancer mdpi.com
Fungal EnzymesCYP51Fungal Infections nih.govresearchgate.net
Bacterial EnzymesMurBBacterial Infections

This table is illustrative of targets used for pyrazole derivatives in general and does not represent specific studies on this compound.

The analysis of the binding mode is a critical step that follows molecular docking. It involves a detailed examination of the intermolecular interactions between the ligand and the amino acid residues of the protein's active site. nih.gov Key interactions that stabilize the ligand-protein complex include hydrogen bonds, hydrophobic interactions, and π-stacking. mdpi.com

For this compound, one can predict potential interactions based on its structural features. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. mdpi.com The phenyl rings are capable of forming hydrophobic and π-stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the binding pocket. The sulfonyl group can participate in hydrogen bonding and polar interactions.

In studies of other pyrazole derivatives, specific interactions have been identified as crucial for binding. For example, hydrogen bonds with key residues in the hinge region of kinases are often a determining factor for inhibitory activity. mdpi.com A detailed binding mode analysis for this compound would require a specific protein target and a dedicated docking study. Such an analysis would pinpoint the key residues it interacts with and provide a structural basis for its potential biological activity, guiding future efforts in lead optimization.

Table 2: Potential Intermolecular Interactions for this compound

Functional GroupPotential Interaction TypePotential Interacting Residues
Phenyl GroupsHydrophobic, π-π StackingPhe, Tyr, Trp, Leu, Val, Ala
Pyrazole RingHydrogen Bond Acceptor, π-π StackingSer, Thr, Asn, Gln, Lys, Arg
Phenylsulfonyl GroupHydrogen Bond Acceptor, Polar InteractionsSer, Thr, Asn, Gln, Lys, Arg

This table outlines the hypothetical interaction potential of the compound's functional groups.

Derivatization and Functionalization of the 5 Phenyl 1 Phenylsulfonyl 1h Pyrazole Core

Introduction of Diverse Substituents onto the Pyrazole (B372694) Ring

The core structure of 5-phenyl-1-(phenylsulfonyl)-1H-pyrazole can be readily decorated with a variety of functional groups at different positions of the pyrazole ring, leading to a wide array of new derivatives. The C3 and C4 positions are common sites for substitution.

Research has demonstrated the synthesis of tetra-substituted pyrazole derivatives starting from this core. For instance, an ethyl carboxylate group can be introduced at the C3 position. One notable example is ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate. nih.gov In this molecule, the pyrazole ring is heavily substituted, and the dihedral angles between the pyrazole ring and the various attached phenyl rings indicate a significantly twisted, non-planar conformation. nih.gov Similarly, acetyl groups have been successfully introduced, as seen in the compound 1-[1-(3-Methyl-phen-yl)-5-phenyl-4-phenyl-sulfonyl-1H-pyrazol-3-yl]ethanone. nih.gov

The synthesis of N-tosyl pyrazoles with varied substituents at the C3 and C5 positions has been achieved through temperature-controlled, catalyst-free electrophilic cyclization methods. nih.gov This approach allows for the creation of derivatives such as 5-phenyl-3-(p-tolyl)-1-tosyl-1H-pyrazole and 3-(4-bromophenyl)-5-phenyl-1-tosyl-1H-pyrazole, showcasing the tolerance of the reaction to both electron-donating and electron-withdrawing groups on the phenyl rings. nih.gov

Below is a table summarizing examples of derivatives with substituents introduced onto the pyrazole ring.

Base CompoundReagents/ConditionsPosition of SubstitutionIntroduced SubstituentResulting CompoundReference(s)
Chalcone precursorTosylhydrazide, Electrophilic CyclizationC3p-tolyl5-phenyl-3-(p-tolyl)-1-tosyl-1H-pyrazole nih.gov
Chalcone precursorTosylhydrazide, Electrophilic CyclizationC34-bromophenyl3-(4-bromophenyl)-5-phenyl-1-tosyl-1H-pyrazole nih.gov
Chalcone precursorTosylhydrazide, Electrophilic CyclizationC54-methoxyphenyl5-(4-methoxyphenyl)-3-phenyl-1-tosyl-1H-pyrazole nih.gov
Pyrazole precursorN/AC3Acetyl1-[1-(3-Methyl-phen-yl)-5-phenyl-4-phenylsulfonyl-1H-pyrazol-3-yl]ethanone nih.gov
Pyrazole precursorN/AC3Ethyl carboxylateEthyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate nih.gov

C-H Functionalization Strategies (e.g., Halogenation, Sulfenylation)

Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials. For pyrazole derivatives, this strategy enables the selective introduction of atoms or functional groups onto the ring.

Halogenation: The halogenation of pyrazoles, which is a key step for creating building blocks for cross-coupling reactions, typically occurs at the C4 position. researchgate.net Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines has been successfully developed using N-halosuccinimides (NCS, NBS, NIS) as inexpensive and safe halogenating reagents. researchgate.netbeilstein-archives.org This metal-free protocol proceeds at room temperature and provides access to a variety of 4-halogenated pyrazole derivatives in good to excellent yields. beilstein-archives.org Although direct halogenation of this compound itself is not extensively detailed, the established methodologies for related pyrazoles, particularly N-arylsulfonyl-5-aminopyrazoles, suggest that the C4-H bond is the most probable site for electrophilic halogenation. beilstein-archives.org

Sulfenylation: C-H sulfenylation introduces a thioether linkage, a valuable functional group in medicinal chemistry. Direct C-H bond sulfenylation of heteroarenes, including imidazo[1,2-a]pyridines, has been achieved using disulfides in the presence of a base like cesium carbonate (Cs2CO3), often in an ionic liquid. rsc.org Another method involves the reaction of N,3-diaryl-1-arylsulfonyl-1H-pyrazol-5-amine with an arylsulfonyl hydrazide, which proceeds through the formation of a C-S bond and the cleavage of the N-S bond, leading to 4-(arylthio) derivatives. researchgate.net This reaction is notable as it involves the de-sulfonylation of the pyrazole nitrogen, promoted by arylsulfinic acid generated in situ. researchgate.net These strategies highlight the potential for direct C4-sulfenylation of the this compound core.

The table below outlines C-H functionalization reactions relevant to the pyrazole core.

Pyrazole Substrate TypeReagent(s)Functionalization TypePositionProduct TypeReference(s)
3-Aryl-1H-pyrazol-5-aminesN-Bromosuccinimide (NBS)BrominationC44-Bromo-3-aryl-1H-pyrazol-5-amines beilstein-archives.org
3-Aryl-1H-pyrazol-5-aminesN-Iodosuccinimide (NIS)IodinationC44-Iodo-3-aryl-1H-pyrazol-5-amines beilstein-archives.org
N,3-Diaryl-1-arylsulfonyl-1H-pyrazol-5-amineArylsulfonyl hydrazideSulfenylationC4N,5-Diaryl-4-(arylthio)-1H-pyrazol-3-amines researchgate.net
Imidazo[1,2-a]pyridinesDiphenyl disulfide, Cs2CO3SulfenylationC33-(Phenylthio)imidazo[1,2-a]pyridines rsc.org

Synthesis of Fused Pyrazole Systems (e.g., Pyrazolo[1,5-a]pyrimidines)

Fusing a second ring to the pyrazole core generates bicyclic heterocyclic systems with distinct chemical properties and steric profiles. Pyrazolo[1,5-a]pyrimidines are a prominent class of such fused systems, often synthesized from 5-aminopyrazole precursors. nih.govrsc.orgbeilstein-journals.org A common and effective strategy involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its synthetic equivalent. nih.gov This reaction proceeds via nucleophilic attack of the 5-amino group onto a carbonyl carbon, followed by an intramolecular cyclization to form the fused pyrimidine (B1678525) ring. nih.govbeilstein-journals.org

To apply this to the this compound core, a synthetic route would first require the introduction of an amino group, typically at the C3 or C5 position, and subsequent removal of the N1-phenylsulfonyl group if a free N-H is required for the cyclization, as is the case in the formation of pyrazolo[1,5-a]pyrimidines where the pyrazole N2 atom becomes a bridgehead nitrogen.

Alternative strategies can be employed using functionalized pyrazoles. For example, pyrazole-4-carbaldehydes serve as versatile precursors for a variety of fused systems, including pyrazolo[3,4-b]pyridines. semanticscholar.org Similarly, other fused heterocycles like pyrazolo[5,1-c] nih.govresearchgate.netrsc.orgtriazines and thieno[2,3-b]pyridines have been synthesized from suitably functionalized pyrazole precursors. tubitak.gov.trresearchgate.net The synthesis of 5,6-diarylpyrazolo[1,5-a]pyrimidines and 6,7-diarylpyrazolo[1,5-a]pyrimidines has been achieved chemoselectively from the condensation of isoflavone (B191592) and 3-aminopyrazole, where the reaction conditions (microwave vs. conventional heating) dictate the resulting regioisomer. nih.gov

Creation of Hybrid Molecules Incorporating the Sulfonyl Pyrazole Moiety

Molecular hybridization, the strategy of combining two or more distinct pharmacophores into a single molecule, is a powerful approach in drug design. The this compound moiety has been successfully incorporated into hybrid structures with other heterocyclic systems, such as thiazole (B1198619) and indole (B1671886).

Pyrazole-Thiazole Hybrids: A number of pyrazole-thiazole hybrids have been synthesized, often demonstrating enhanced biological activities. researchgate.netnih.govnih.gov A common synthetic route is the Hantzsch thiazole synthesis, which involves the cyclocondensation of a pyrazole-carbothioamide with a substituted phenacyl bromide. nih.govnih.gov For example, a series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles were prepared by reacting 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamide with various phenacyl bromides. nih.gov This demonstrates a viable pathway where a functionalized 5-phenyl-pyrazole can be derivatized at the C3 position to incorporate a thiazole ring.

Pyrazole-Indole Hybrids: The combination of pyrazole and indole scaffolds has also yielded promising hybrid molecules. researchgate.netresearchgate.netderpharmachemica.com One reported hybrid, 3-(5-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1-(phenylsulfonyl)-1H-indole, directly incorporates the N-phenylsulfonyl moiety on the indole ring while being linked to a pyrazoline structure. nih.gov This highlights the chemical compatibility of these two fragments. The synthesis of such hybrids can be achieved through multi-step reactions, for instance, by preparing an indole-chalcone precursor which then undergoes cyclization with a hydrazine (B178648) derivative to form the pyrazole or pyrazoline ring.

The following table presents examples of hybrid molecules.

Hybrid TypeSynthetic StrategyKey PrecursorsResulting Hybrid Structure ExampleReference(s)
Pyrazole-Thiazole Hantzsch Thiazole SynthesisPyrazole-carbothioamide, Phenacyl bromide2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl-thiazole nih.govnih.gov
Pyrazole-Indole Multi-step synthesis via chalconeIndole-3-carbaldehyde, Acetophenone, PhenylhydrazineIndole-pyrazoline hybrid nih.gov
Pyrazole-Indole Palladium-catalyzed Heck coupling4-Ethenyl-1H-pyrazoles, 5-Bromo-3H-indolesIndole-pyrazole hybrids linked by an ethylidene bridge researchgate.net

Regioselectivity and Chemoselectivity in Derivatization Reactions

The outcome of derivatization reactions on the this compound core is highly dependent on regioselectivity and chemoselectivity. The substituents on the pyrazole ring play a critical role in directing incoming reagents to specific positions.

Regioselectivity: In pyrazole systems, the C4 position is generally the most electron-rich and thus the most susceptible to electrophilic attack. researchgate.net The presence of the strongly electron-withdrawing phenylsulfonyl group at N1 further enhances the electrophilicity of the ring but still typically directs substitution to C4. This is evident in halogenation reactions which preferentially occur at this site. researchgate.netbeilstein-archives.org In cases where the C4 position is already occupied, functionalization may be directed to the C3 position or to one of the phenyl rings. The synthesis of N-sulfonyl pyrazoles via cyclization of enaminones with sulfonyl hydrazines can be highly regioselective, yielding specific isomers based on the reaction pathway. researchgate.net

Chemoselectivity: In molecules with multiple reactive sites, chemoselectivity is key. For instance, in the synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles and β-dicarbonyl compounds, the reaction demonstrates high chemoselectivity. The more nucleophilic exocyclic 5-amino group reacts in preference to the endocyclic N1-H. beilstein-journals.org Similarly, the synthesis of different regioisomers of diarylpyrazolo[1,5-a]pyrimidines can be controlled by the choice of reaction conditions (microwave vs. thermal), highlighting a form of reaction control that dictates the chemoselective pathway of the cyclization. nih.gov The palladium-catalyzed alkenylation of aryl-sulfonylpyrazoles shows selectivity for the ortho C-H bond of the aryl ring, using the sulfonylpyrazole moiety as a directing group, demonstrating how one part of the molecule can direct reactivity on another. rsc.org

Table of Mentioned Compounds

Exploration of Molecular Interactions and Structure Activity Relationships Sar in Non Clinical Contexts

Influence of Structural Modifications on Molecular Properties and Reactivity

Research on related pyrazole (B372694) derivatives has demonstrated that alterations to these substituents can modulate various physicochemical properties such as solubility, lipophilicity, and electronic distribution. For instance, the introduction of different substituents on the phenyl rings can impact the inhibitory activity against various enzymes. A study on pyrazole-based inhibitors of meprin α and β revealed that while a 3,5-diphenylpyrazole (B73989) derivative showed high potency, the introduction of smaller (methyl) or larger (benzyl) groups at one of the phenyl positions led to a decrease in inhibitory activity. nih.gov Conversely, a cyclopentyl group resulted in similar activity, suggesting that both the size and nature of the substituent are critical for molecular recognition. nih.gov

Furthermore, the electronic nature of the substituents plays a pivotal role. The introduction of electron-donating or electron-withdrawing groups can alter the electron density of the pyrazole ring system, thereby affecting its reactivity and interaction with biological targets. For example, in a series of 1-phenylpyrazoles designed as xanthine (B1682287) oxidase inhibitors, the presence of a cyano group (an electron-withdrawing group) on the phenyl ring at the 1-position was found to be a key feature for potent inhibition. nih.govsigmaaldrich.comelsevierpure.com

Computational SAR Modeling for Predictive Design

Computational modeling serves as a powerful tool in predicting how structural modifications to the 5-phenyl-1-(phenylsulfonyl)-1H-pyrazole scaffold will affect its biological activity, thereby guiding the synthesis of more potent and selective compounds. Molecular docking and quantitative structure-activity relationship (QSAR) studies are commonly employed techniques.

Molecular docking simulations can predict the binding orientation and affinity of pyrazole derivatives within the active site of a target protein. For instance, docking studies on pyrazole-based inhibitors of meprin α and β helped to rationalize the observed SAR, suggesting that the orientation of substituents within the S1'-binding site is crucial for inhibitory activity. nih.gov Similarly, molecular docking of a fluorinated pyrazole derivative against the human estrogen alpha receptor (ERα) showed a binding affinity close to that of the native ligand, highlighting its potential as an ERα inhibitor. mdpi.com

Rationalization of Observed In Vitro Biological Activities through Molecular Structure

The in vitro biological activities of pyrazole derivatives can be rationalized by a careful examination of their molecular structures, including electronic and steric effects, as well as conformational flexibility.

Correlation of Electronic and Steric Effects with Molecular Performance

The electronic and steric properties of the substituents on the this compound framework are key determinants of its molecular performance.

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can influence the strength of interactions with target residues. For example, the sulfonyl group (-SO2-) in the target compound is strongly electron-withdrawing, which can polarize the N-S bond and affect the electronic environment of the pyrazole ring. This can be crucial for forming specific interactions, such as hydrogen bonds or halogen bonds, with a biological target. In a study of 1-phenylpyrazoles as xanthine oxidase inhibitors, a combination of a cyano group and a neopentyloxy group on the phenyl ring at the 1-position led to the most potent enzyme inhibition. nih.govsigmaaldrich.comelsevierpure.com

Steric Effects: The size and shape of the substituents dictate the complementarity of the ligand with the binding pocket of a protein. Bulky substituents may cause steric hindrance, preventing optimal binding, while smaller substituents might not provide sufficient van der Waals contacts for high affinity. The importance of steric bulk is highlighted in the SAR of meprin inhibitors, where a cyclopentyl group was well-tolerated, but methyl and benzyl (B1604629) groups were not. nih.gov

The following table summarizes the impact of different substituents on the activity of related pyrazole compounds:

Compound/Derivative Substituent(s) Observed Effect on In Vitro Activity Reference
3,5-diphenylpyrazole derivativePhenyl groups at positions 3 and 5High inhibitory activity against meprin α. nih.gov
Pyrazole derivativeMethyl group instead of phenylDecrease in inhibitory activity against meprin α and β. nih.gov
Pyrazole derivativeBenzyl group instead of phenylDecrease in inhibitory activity against meprin α and β. nih.gov
Pyrazole derivativeCyclopentyl moietySimilar activity to the 3,5-diphenylpyrazole derivative against meprin α and β. nih.gov
1-phenylpyrazole derivative3-cyano-4-neopentyloxyphenyl at position 1Potent xanthine oxidase inhibition. nih.govsigmaaldrich.comelsevierpure.com
5-aminopyrazole derivativeAcylhydrazonic substituent at position 3 vs. 4Altered antioxidant activity. nih.gov

Role of Conformational Flexibility in Molecular Recognition

The conformational flexibility of this compound is a critical factor in its ability to adapt to the binding site of a biological target. The molecule is not planar, with significant twisting of the phenyl and phenylsulfonyl groups relative to the pyrazole core.

Crystallographic data for structurally related compounds provide insight into this flexibility. For instance, in ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate, the dihedral angles between the pyrazole ring and the N- and C-bound phenyl rings are 48.10° and 72.01°, respectively. nih.govpsu.edukau.edu.sa In 1-(1,5-diphenyl-4-phenylsulfonyl-1H-pyrazol-3-yl)ethanone, these angles vary between two independent molecules in the asymmetric unit, indicating a degree of conformational freedom. nih.gov

This inherent flexibility allows the molecule to adopt different conformations, one of which may be the "bioactive conformation" required for binding to a specific target. The phenylsulfonyl group, in particular, can rotate, allowing the oxygen atoms to act as hydrogen bond acceptors from different directions. The ability to adopt a specific low-energy conformation that is complementary to a binding site is a key aspect of molecular recognition and can significantly influence the biological activity of the compound.

The table below presents crystallographic data for related pyrazole compounds, illustrating their conformational properties:

Compound Dihedral Angle (Pyrazole Ring & N-bound Phenyl Ring) Dihedral Angle (Pyrazole Ring & C-bound Phenyl Ring) Reference
Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate48.10 (7)°72.01 (7)° nih.govpsu.edukau.edu.sa
1-(1,5-diphenyl-4-phenylsulfonyl-1H-pyrazol-3-yl)ethanone (Molecule A)61.65 (11)°47.88 (11)° nih.gov
1-(1,5-diphenyl-4-phenylsulfonyl-1H-pyrazol-3-yl)ethanone (Molecule B)77.19 (11)°43.55 (11)° nih.gov
1-[1-(3-Methylphenyl)-5-phenyl-4-(phenylsulfanyl)-1H-pyrazol-3-yl]ethanone67.7 (3)° and 69.4 (3)° (disordered tolyl group)67.4 (1)° nih.gov

Potential Research Applications and Advanced Investigations Excluding Clinical Human Data

Utilization as Building Blocks in Complex Organic Synthesis

The N-sulfonylated pyrazole (B372694) scaffold, including structures like 5-phenyl-1-(phenylsulfonyl)-1H-pyrazole, serves as a valuable building block in the construction of more complex molecular architectures. nih.govbeilstein-journals.org The synthesis of such compounds can be achieved through methods like the temperature-controlled electrophilic cyclization of α,β-alkynic hydrazones, which offers a practical and efficient route to 1-tosyl-1H-pyrazoles, close structural analogs of the phenylsulfonyl variant. nih.gov

The presence of the phenylsulfonyl group significantly influences the reactivity of the pyrazole ring. It acts as a robust electron-withdrawing group, which can modulate the electronic properties of the heterocyclic system. Furthermore, the sulfonyl group can serve as a removable activating group or a directing group in subsequent chemical transformations. This allows for selective functionalization at other positions of the pyrazole ring. The versatility of N-substituted pyrazoles makes them key intermediates in synthesizing a wide array of polysubstituted heterocyclic compounds. nih.govresearchgate.net Researchers have utilized pyrazole derivatives in 1,3-dipolar cycloaddition reactions to create more elaborate structures. nih.gov The ability to construct these scaffolds from readily available materials makes them attractive starting points for creating libraries of novel compounds for various screening purposes. beilstein-journals.org

Evaluation as Corrosion Inhibitors

Pyrazole derivatives have demonstrated significant potential as corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. nih.govjmaterenvironsci.com Their effectiveness is largely attributed to the presence of heteroatoms (nitrogen), aromatic rings, and potentially other functional groups within their structure, which can interact strongly with metal surfaces. nih.govnih.gov These interactions lead to the formation of a protective film that shields the metal from corrosive agents. acs.orgnih.gov

The general class of pyrazole compounds has been shown to be effective, non-toxic, and cost-efficient alternatives for mitigating metal corrosion. nih.gov Studies on related pyrazole structures reveal high inhibition efficiencies, often exceeding 90%, by blocking the active sites on the metal surface. nih.govnih.gov

The primary mechanism by which pyrazole derivatives inhibit corrosion is through adsorption onto the metal surface. nih.govnih.gov This process involves the displacement of water molecules from the metal surface by the organic inhibitor molecules, forming a protective barrier. researchgate.net The nature of this adsorption can involve both physical (electrostatic) interactions (physisorption) and chemical bond formation (chemisorption). nih.govresearchgate.net

Several key observations from studies on analogous pyrazole inhibitors elucidate this mechanism:

Adsorption Isotherm: The adsorption process of pyrazole inhibitors on steel surfaces often aligns with the Langmuir adsorption isotherm model. nih.govacs.orgnih.gov This model assumes the formation of a monolayer of the inhibitor on the metal surface.

Protective Barrier Formation: The adsorbed molecules create a physical barrier that limits the access of corrosive species, such as chloride ions and hydronium ions in acidic solutions, to the metal. acs.orgnih.gov This barrier formation has been confirmed through surface analysis techniques like scanning electron microscopy (SEM). nih.gov

Nature of Bonding: The presence of nitrogen heteroatoms with lone pairs of electrons, along with the π-electrons of the phenyl rings, allows for the formation of coordinate bonds with the vacant d-orbitals of iron atoms on the steel surface. nih.gov This interaction is a hallmark of chemisorption. Thermodynamic parameters, such as the Gibbs free energy of adsorption (ΔG°ads), indicate that the adsorption is a spontaneous process. jmaterenvironsci.com Negative values of ΔG°ads confirm the stability of the adsorbed layer. jmaterenvironsci.com

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide profound insights into the correlation between the molecular structure of an inhibitor and its efficiency. jocpr.comacs.orgnih.gov These theoretical studies help to elucidate the adsorption mechanism at an electronic level by calculating parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO). rsc.orgindexcopernicus.com

EHOMO and ELUMO: The EHOMO is associated with the electron-donating ability of a molecule. A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of a metal, enhancing adsorption and inhibition efficiency. rsc.org Conversely, the ELUMO relates to the molecule's ability to accept electrons. A lower ELUMO value suggests a greater capacity to accept electrons from the metal surface, forming feedback bonds that strengthen the adsorption process. rsc.org

Energy Gap (ΔE): The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular reactivity. A smaller energy gap implies higher reactivity, which generally correlates with increased inhibition efficiency because the molecule can interact more readily with the metal surface. rsc.org

Adsorption Energy: Molecular dynamics (MD) simulations can calculate the interaction and binding energies between the inhibitor molecule and the metal surface. nih.gov A higher negative value for the adsorption energy signifies a more stable and stronger adsorption, which typically translates to better corrosion protection. nih.gov

The table below summarizes key quantum chemical parameters for representative corrosion inhibitors, illustrating the principles that would apply to this compound.

ParameterDescriptionCorrelation with Inhibition Efficiency
EHOMO (Highest Occupied Molecular Orbital Energy)Energy of the outermost electrons; relates to the ability to donate electrons.Higher values generally indicate better inhibition. rsc.org
ELUMO (Lowest Unoccupied Molecular Orbital Energy)Energy of the lowest empty orbital; relates to the ability to accept electrons.Lower values can enhance inhibition through back-donation. rsc.org
ΔE (Energy Gap)Difference between ELUMO and EHOMO; indicates reactivity.Lower values generally suggest higher reactivity and better inhibition. rsc.org
Dipole Moment (μ)Measures the polarity of the molecule.Higher values can influence adsorption and inhibition. nih.gov
Adsorption Energy (Eads)Energy released upon adsorption of the inhibitor on the metal surface.More negative values indicate stronger, more spontaneous adsorption and higher efficiency. nih.gov

In Vitro Biological Activity Studies (Focus on Mechanisms and Molecular Targets)

The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets with high affinity. nih.govnih.gov Consequently, derivatives like this compound are subjects of interest for their potential biological activities, investigated through in vitro assays.

Certain pyrazole derivatives have been identified as potent antioxidant agents. nih.govnih.gov Antioxidants can neutralize harmful free radicals, such as reactive oxygen species (ROS), which are implicated in various cellular damage processes. nih.govscienceopen.com The antioxidant capacity of these compounds is often evaluated using in vitro assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. nih.govnih.gov

The pyrazole nucleus is a cornerstone in the design of enzyme inhibitors, particularly protein kinase inhibitors, which are crucial in cancer research and the study of inflammatory diseases. nih.govresearchgate.netnih.gov Kinases are enzymes that play a key role in cell signaling, proliferation, and apoptosis, and their dysregulation is a hallmark of many diseases. nih.govsemanticscholar.org

Numerous pyrazole-based compounds have been synthesized and evaluated as inhibitors of a wide range of kinases, including:

Janus Kinases (JNKs): Certain N-phenyl-pyrazole sulfonamide derivatives have shown inhibitory activity against JNK1 and JNK2 isoforms, which are involved in inflammatory responses and apoptosis. researchgate.net

Aurora Kinases: Pyrazole-linked benzimidazoles have been evaluated for their in vitro inhibition of Aurora A and B kinases, which are critical for cell cycle regulation. nih.gov

BRAF Kinase: 5-phenyl-1H-pyrazol derivatives have been assessed for their ability to inhibit the BRAF(V600E) mutant kinase, a key target in melanoma. nih.gov

TGF-β Type I Receptor Kinase: Quinoxaline-substituted pyrazoles have been synthesized and tested as inhibitors of the TGF-β type I receptor kinase, which is implicated in cell growth and differentiation. mdpi.com

N-Succinyl-l,l-2,6-diaminopimelic Acid Desuccinylase (DapE): Pyrazole thioether analogs have been developed as inhibitors of the bacterial enzyme DapE, presenting a potential avenue for new antibiotics. nih.gov

The inhibitory mechanism typically involves the pyrazole derivative binding to the ATP-binding pocket of the kinase, preventing the enzyme from performing its phosphorylation function. The specific interactions, such as hydrogen bonds and hydrophobic interactions between the inhibitor and the amino acid residues in the active site, determine the potency and selectivity of the inhibition. nih.gov The 5-phenyl and phenylsulfonyl groups of the title compound provide key hydrophobic and potential hydrogen bonding interaction points that are characteristic of effective kinase inhibitors.

In Vitro Antimicrobial Activity and Proposed Mechanism of Action

While extensive research into the antimicrobial properties of the specific compound this compound is limited in publicly available literature, the broader class of pyrazole derivatives, particularly those containing sulfonamide moieties, has demonstrated notable in vitro antimicrobial activity. These related compounds provide a framework for understanding the potential mechanisms by which this compound might act against microbial pathogens.

The proposed mechanisms of action for antimicrobial pyrazole derivatives are varied. A prominent theory for pyrazole-based sulfonamides is their function as structural analogs of p-aminobenzoic acid (PABA). nih.gov This similarity allows them to act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway. nih.gov By disrupting the production of folic acid, these compounds inhibit microbial growth, as folate is crucial for the synthesis of nucleotides and certain amino acids.

Other pyrazole derivatives have been found to exert their antimicrobial effects through different pathways. Studies on naphthyl-substituted pyrazole-derived hydrazones suggest their mode of action involves the disruption of the bacterial cell wall. nih.gov Another investigation identified pyrazole derivatives that act as potential regulators of the global transcriptional factor MgrA, which is part of an oxidation-sensing mechanism used by Staphylococcus aureus to counteract reactive oxygen species. nih.gov Furthermore, some pyrazole-derived hydrazones have shown efficacy against both standard and drug-resistant bacterial strains, including methicillin-resistant S. aureus (MRSA) and Acinetobacter baumannii. nih.gov

The antimicrobial potential of various pyrazole scaffolds has been evaluated against a range of pathogens. For instance, a series of 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazolecarbonitriles exhibited activity against both methicillin-susceptible and methicillin-resistant S. aureus. researchgate.net Similarly, pyrazolone (B3327878) derivatives such as 3-phenyl-5-pyrazolone have shown significant activity against bacteria like Bacillus subtilis. bdpsjournal.org The body of research on these related structures underscores the potential of the pyrazole nucleus as a foundation for developing new antimicrobial agents.

Table 1: In Vitro Antimicrobial Activity of Selected Pyrazole Derivatives

This table summarizes findings for compounds structurally related to this compound, as direct data is limited.

Derivative ClassTest Organism(s)Observed Activity / FindingProposed Mechanism of ActionReference
Pyrazole SulfonamidesGeneral BacteriaInhibition of bacterial growth.Inhibition of folate synthesis (PABA antagonism). nih.gov
Naphthyl-substituted Pyrazole HydrazonesS. aureus, A. baumanniiPotent growth inhibitors (MIC 0.78–1.56 µg/ml); effective against biofilms.Disruption of the bacterial cell wall. nih.gov
Arylazopyrazole DerivativesGeneral BacteriaIdentified as potential photopharmacological agents for treating bacterial infections.Photodynamic antimicrobial therapy (aPDT). nih.gov
3-Phenyl-5-pyrazolone (PhPzO)B. subtilis, S. aureusStrongest activity against B. subtilis (MIC 0.625 mg/mL).Not specified. bdpsjournal.org
5-Amido-1-(2,4-dinitrophenyl)-1H-4-pyrazolecarbonitrilesMSSA, MRSAEffective against Gram-positive bacteria (MIC 25.1-91.0 µM).Not specified. researchgate.net

In Vitro Antiviral Activity and Target Identification

Significant antiviral research has been conducted on derivatives of the this compound scaffold. Specifically, a series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines were designed and evaluated for their activity against a broad spectrum of RNA and DNA viruses. nih.govunica.it

These compounds demonstrated notable potency, particularly against certain members of the Flaviviridae family and Respiratory Syncytial Virus (RSV). nih.gov The majority of the N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)aniline derivatives (referred to as series 7a-p) effectively interfered with Yellow Fever Virus (YFV) and RSV replication at micromolar concentrations. nih.govnih.gov

Structure-activity relationship (SAR) studies revealed key insights into the chemical features governing antiviral efficacy. The substitution pattern on the phenylsulfonyl group was found to be critical. For example, the introduction of a para-methoxy (p-methoxy) substituent on the phenylsulfonyl ring (series 8a-l) led to a complete loss of anti-RSV activity and a reduction or elimination of potency against YFV. nih.govnih.gov Conversely, several of these p-methoxy analogs showed inhibitory activity against Bovine Viral Diarrhea Virus (BVDV), another member of the Flaviviridae family, with potency comparable or superior to the reference drug, ribavirin. nih.govnih.gov

To identify the potential viral target, time-of-addition experiments were performed. In these assays, a selected potent compound (7e) was added to YFV-infected cell cultures at various time points before and after infection. nih.govunica.it The results showed that the compound achieved the highest reduction in viral titer when added 2 hours post-infection, with the effect maintained for up to 4 hours post-infection. nih.govnih.gov This finding suggests that the compound does not act on the early stages of viral entry but rather interferes with a later stage in the viral life cycle, such as genome replication or protein synthesis. While the precise target was not definitively identified in this study, related research on 5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl benzoate (B1203000) derivatives identified them as allosteric inhibitors of the West Nile Virus (WNV) NS2B-NS3 proteinase, a crucial enzyme for viral replication. This suggests that viral proteases or polymerases are plausible targets for this class of compounds.

Table 2: In Vitro Antiviral Activity of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)aniline Derivatives

Compound SeriesVirusActivityKey FindingReference
Unsubstituted Phenylsulfonyl (7a-p)Yellow Fever Virus (YFV)Active in the micromolar range.Inhibits replication post-viral entry. nih.govnih.gov
Unsubstituted Phenylsulfonyl (7a-p)Respiratory Syncytial Virus (RSV)Active in the micromolar range.Demonstrates marked improvement in potency over reference inhibitors. nih.govnih.gov
p-Methoxy Phenylsulfonyl (8a-l)Yellow Fever Virus (YFV)Reduced or eliminated potency.The p-methoxy group is detrimental to anti-YFV activity. nih.govnih.gov
p-Methoxy Phenylsulfonyl (8a-l)Respiratory Syncytial Virus (RSV)Completely abolished activity.The p-methoxy group is detrimental to anti-RSV activity. nih.govnih.gov
p-Methoxy Phenylsulfonyl (8a-l)Bovine Viral Diarrhea Virus (BVDV)Comparable or better potency than ribavirin.The p-methoxy group confers or enhances activity against BVDV. nih.govnih.gov

In Vitro Antiproliferative Activity against Cell Lines (Focus on Molecular Pathways, not efficacy)

The this compound scaffold and its derivatives have been the focus of extensive investigation for their antiproliferative activities. Research has moved beyond simple cytotoxicity to elucidate the specific molecular pathways through which these compounds exert their effects on cancer cell lines.

Inhibition of the RAF-MEK-ERK Pathway

A significant body of research has identified 5-phenyl-1H-pyrazole derivatives as potent inhibitors of the RAF-MEK-ERK signaling cascade, a critical pathway regulating cell cycle progression and apoptosis. nih.gov A primary target within this pathway is the BRAF kinase. Mutations in BRAF, such as the common BRAF(V600E) mutation, lead to constitutive activation of the pathway and uncontrolled cell growth, particularly in melanoma. tandfonline.comtandfonline.com

Several studies have designed and synthesized 5-phenyl-1H-pyrazole derivatives specifically as BRAF(V600E) inhibitors. nih.govnih.gov Molecular docking simulations and biochemical assays have shown that these compounds can bind tightly to the active site of the BRAF(V600E) mutant protein. nih.gov For example, the compound 1-(4-bromo-2-hydroxybenzyl)-3-phenyl-1-(5-phenyl-1H-pyrazol-3-yl)urea (5c) was shown to be a potent inhibitor of BRAF(V600E). nih.gov Further studies on 3-carbonyl-5-phenyl-1H-pyrazole derivatives demonstrated high selectivity for inhibiting both BRAF(V600E) and CRAF (another RAF isoform) while showing minimal inhibition of wild-type BRAF, a strategy designed to avoid the paradoxical activation sometimes seen with other BRAF inhibitors. tandfonline.comtandfonline.com

Modulation of the p53-MDM2 Pathway

The tumor suppressor protein p53 is a critical regulator of apoptosis, and its function is often lost in cancer cells. In tumors with wild-type p53, its function can be suppressed by overexpression of its negative regulator, Murine Double Minute 2 (MDM2). nih.govresearchgate.net Disrupting the p53-MDM2 interaction is therefore a key therapeutic strategy.

Research has explored pyrazole-based hybrids as inhibitors of this interaction. Spirooxindole-pyrazole hybrids have been developed that are inspired by known pyrazole-based p53 activators. nih.govnih.gov Western blot analysis demonstrated that certain derivatives could induce a clear down-modulation of the MDM2 protein in A549 lung cancer cells, which express wild-type p53. nih.gov This reduction in MDM2 levels is proposed to stabilize p53, allowing it to resume its tumor-suppressive functions, including the induction of apoptosis. nih.govyoutube.com

Induction of Apoptosis via ROS and Caspase Activation

Another well-documented molecular mechanism for pyrazole derivatives is the induction of programmed cell death (apoptosis) through intrinsic pathways. Studies on various 1,3,5-tri-substituted pyrazole derivatives have shown they can provoke apoptosis by elevating levels of intracellular Reactive Oxygen Species (ROS). nih.govresearchgate.net

This increase in ROS creates a state of oxidative stress that triggers downstream apoptotic signaling. A key event is the activation of the caspase cascade. Specifically, pyrazole derivatives have been shown to increase the activity of executioner caspases like caspase-3. nih.govresearchgate.netnih.gov The activation of initiator caspases, such as caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway), has also been observed, along with the cleavage of Poly (ADP-ribose) polymerase (PARP-1). researchgate.net This process is often accompanied by changes in the expression of Bcl-2 family proteins, such as an increased level of the pro-apoptotic protein Bax and a decreased level of the anti-apoptotic protein Bcl-2. researchgate.net

Table 3: Molecular Pathways Targeted by Antiproliferative Pyrazole Derivatives

Compound Class/DerivativeCell Line(s)Molecular Pathway/TargetObserved Molecular EffectReference
5-phenyl-1H-pyrazol-3-yl urea (B33335) derivativesWM266.4, A375 (Melanoma)RAF-MEK-ERK PathwayInhibition of BRAF(V600E) kinase activity. nih.gov
3-carbonyl-5-phenyl-1H-pyrazole derivativesA375 (Melanoma)RAF-MEK-ERK PathwaySelective inhibition of BRAF(V600E) and CRAF over wild-type BRAF. tandfonline.comtandfonline.com
Spirooxindole-pyrazole hybridsA549 (Lung)p53-MDM2 PathwayDown-modulation of MDM2 protein levels. nih.govnih.gov
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f)MDA-MB-468 (Triple Negative Breast Cancer)ROS/Caspase-Mediated ApoptosisElevated ROS levels and increased caspase-3 activity. nih.govresearchgate.net
5-(p-toluenesulfonyl)pyrazolo[4,3-f]quinolineHT29 (Colon)Intrinsic/Extrinsic ApoptosisIncreased Bax/Bcl-2 ratio; cleavage of caspase-8, caspase-9, and PARP-1. researchgate.net
Novel pyrazole derivativesHCT-116 (Colon)Cell Cycle RegulationInhibition of CDK2, leading to G1 phase cell cycle arrest and apoptosis. rsc.org

Future Research Directions and Unaddressed Challenges

Development of More Sustainable and Atom-Economical Synthetic Pathways

The pursuit of green and sustainable chemistry has become a central theme in modern organic synthesis. For sulfonyl pyrazoles, this translates to the development of synthetic routes that are not only efficient in terms of yield but also minimize waste and the use of hazardous reagents.

Current synthetic strategies often rely on multi-step procedures which can be resource-intensive. researchgate.net Future research is geared towards creating more streamlined processes. A significant area of focus is the development of one-pot, multicomponent reactions (MCRs). beilstein-journals.orgrsc.orgmdpi.com MCRs are inherently more atom-economical as they combine three or more reactants in a single step to form a complex product, incorporating most of the atoms from the starting materials into the final structure. rsc.orgmdpi.com

Researchers are exploring various catalytic systems to facilitate these reactions, including the use of environmentally benign catalysts. For instance, the use of water as a solvent and the application of microwave irradiation or ultrasonic radiation are being investigated to reduce reaction times and energy consumption. nih.gov The development of solvent-free reaction conditions, such as grinding techniques, also presents a promising avenue for greener synthesis. researchgate.net

Key research goals in this area include:

Designing novel MCRs for the direct synthesis of sulfonyl pyrazoles from simple, readily available starting materials.

Identifying and optimizing green catalysts, such as nano-catalysts or biocatalysts, to improve reaction efficiency and selectivity. nih.gov

Exploring alternative energy sources like microwave and ultrasound to accelerate reactions and reduce environmental impact. nih.gov

Developing synthetic routes that utilize renewable feedstocks.

Exploration of New Non-Biological Applications for Sulfonyl Pyrazoles

While the biological activities of pyrazole (B372694) derivatives have been extensively studied, their potential in non-biological applications remains a relatively unexplored frontier. rsc.orgnih.gov The unique electronic and structural properties of sulfonyl pyrazoles make them attractive candidates for various materials science and catalysis applications.

The presence of the sulfonyl group can influence the photophysical properties of the pyrazole core, suggesting potential applications in organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices. rsc.org Furthermore, the ability of the pyrazole ring to coordinate with metal ions opens up possibilities for their use as ligands in catalysis. rsc.org

Future research in this domain will likely focus on:

Investigating the photophysical properties of novel sulfonyl pyrazole derivatives for applications in materials science.

Designing and synthesizing sulfonyl pyrazole-based ligands for homogeneous and heterogeneous catalysis.

Exploring their use in the development of new polymers and functional materials with tailored properties.

Assessing their potential as corrosion inhibitors or in other industrial applications.

Advanced Computational Design of Novel Pyrazole Architectures

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering a way to predict the properties and activities of molecules before they are synthesized. eurasianjournals.comresearchgate.net For sulfonyl pyrazoles, computational methods can be employed to design novel architectures with enhanced properties.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics simulations can provide valuable insights into how structural modifications will affect the biological activity or material properties of these compounds. eurasianjournals.comnih.gov For example, 3D-QSAR models can be developed to understand the structure-activity relationships of a series of pyrazole derivatives, guiding the design of more potent compounds. nih.gov

Key areas for future computational research include:

Developing more accurate and predictive QSAR models for various biological targets and material properties. nih.gov

Utilizing molecular docking and dynamics simulations to understand the binding interactions of sulfonyl pyrazoles with proteins and other macromolecules. eurasianjournals.comnih.gov

Employing density functional theory (DFT) calculations to predict the electronic and photophysical properties of new pyrazole derivatives. eurasianjournals.com

Integrating machine learning and artificial intelligence to accelerate the design and discovery of novel pyrazole-based compounds. eurasianjournals.com

Investigating Complex Multi-Component Reaction Systems

The synthesis of complex molecular architectures often requires the development of sophisticated reaction systems. Multi-component reactions (MCRs) are particularly powerful in this regard, allowing for the rapid construction of diverse molecular scaffolds. beilstein-journals.orgrsc.org For sulfonyl pyrazoles, the exploration of more intricate MCRs is a key area of future research.

This includes the development of four- or even five-component reactions to generate highly functionalized pyrazole derivatives in a single synthetic operation. mdpi.com Such reactions not only improve efficiency but also provide access to a wider range of chemical diversity. The use of domino or cascade reactions, where multiple bond-forming events occur sequentially in a single pot, is another promising strategy. beilstein-journals.org

Challenges and opportunities in this area include:

Designing novel MCRs that can tolerate a wide range of functional groups, allowing for the synthesis of diverse libraries of sulfonyl pyrazoles. beilstein-journals.orgacs.org

Controlling the regioselectivity and stereoselectivity of complex MCRs to produce specific isomers of the desired products. rsc.org

Integrating MCRs with other modern synthetic techniques, such as flow chemistry, to enable the automated and high-throughput synthesis of pyrazole derivatives.

Understanding the mechanisms of these complex reactions to enable their rational design and optimization. beilstein-journals.org

Challenges in Regioselective Functionalization and Derivatization

The pyrazole ring has multiple positions that can be functionalized, and controlling the regioselectivity of these reactions is a significant challenge. acs.orgnih.govrsc.org The presence of the phenyl and phenylsulfonyl substituents in 5-phenyl-1-(phenylsulfonyl)-1H-pyrazole further complicates the reactivity of the pyrazole core.

Achieving selective functionalization at the C3 or C4 positions of the pyrazole ring, for example, often requires the use of specific directing groups or carefully controlled reaction conditions. acs.org The development of new methods for the regioselective derivatization of sulfonyl pyrazoles is crucial for exploring their full potential in various applications.

Key challenges and research directions include:

Developing new synthetic methodologies for the regioselective introduction of functional groups onto the pyrazole ring. rsc.orgacs.org

Investigating the use of protecting groups to block certain positions on the pyrazole ring and direct functionalization to other sites.

Exploring the use of transition-metal catalysis to achieve regioselective C-H functionalization of the pyrazole core and its substituents.

Understanding the electronic and steric factors that govern the regioselectivity of reactions on the sulfonyl pyrazole scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.